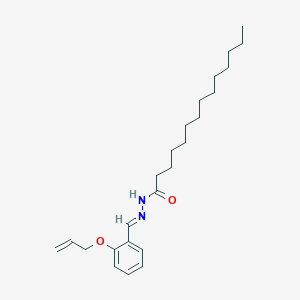![molecular formula C25H28Cl2N2O4 B12023400 5-(2,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023400.png)
5-(2,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Diclorofenil)-1-[2-(dietilamino)etil]-3-hidroxi-4-(4-metoxibenzoil)-1,5-dihidro-2H-pirrol-2-ona es un complejo compuesto orgánico con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
La síntesis de 5-(2,4-Diclorofenil)-1-[2-(dietilamino)etil]-3-hidroxi-4-(4-metoxibenzoil)-1,5-dihidro-2H-pirrol-2-ona involucra varios pasos. La ruta sintética típicamente comienza con la preparación de la estructura central de pirrol-2-ona, seguida de la introducción de los grupos 2,4-diclorofenil y 4-metoxibenzoil. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para garantizar la formación correcta del producto deseado. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede ser oxidado para formar una cetona.
Reducción: El grupo carbonilo puede ser reducido para formar un alcohol.
Sustitución: Los átomos de cloro en el anillo fenilo pueden ser sustituidos por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
5-(2,4-Diclorofenil)-1-[2-(dietilamino)etil]-3-hidroxi-4-(4-metoxibenzoil)-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles efectos terapéuticos y como un compuesto principal para el desarrollo de medicamentos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos y vías moleculares específicos. La presencia de múltiples grupos funcionales le permite unirse a varias enzimas y receptores, potencialmente modulando su actividad. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares a 5-(2,4-Diclorofenil)-1-[2-(dietilamino)etil]-3-hidroxi-4-(4-metoxibenzoil)-1,5-dihidro-2H-pirrol-2-ona incluyen otros derivados de pirrol-2-ona con diferentes sustituyentes. Estos compuestos pueden tener estructuras centrales similares pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C25H28Cl2N2O4 |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
(4E)-5-(2,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28Cl2N2O4/c1-5-28(6-2)11-12-29-22(19-9-7-16(26)14-20(19)27)21(24(31)25(29)32)23(30)18-10-8-17(33-4)13-15(18)3/h7-10,13-14,22,30H,5-6,11-12H2,1-4H3/b23-21+ |
Clave InChI |
AEZNQILYXNSHTH-XTQSDGFTSA-N |
SMILES isomérico |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023340.png)


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12023368.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12023371.png)
![N-Benzo[1,3]dioxol-5-yl-2-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl]-acetamide](/img/structure/B12023373.png)
![[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12023377.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol](/img/structure/B12023391.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023397.png)
![7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12023405.png)
![[3-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12023409.png)
![N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12023417.png)
